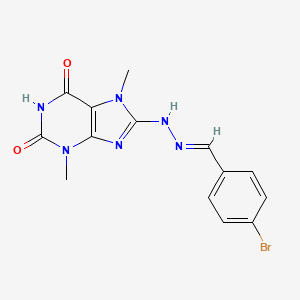
(E)-2-(3,5-Hexadienyl)-5-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(3,5-Hexadienyl)-5-methylfuran is an organic compound with the molecular formula C11H14O It is a furan derivative characterized by a hexadienyl side chain and a methyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,5-Hexadienyl)-5-methylfuran typically involves multi-step reactions. One common synthetic route includes the following steps:
Starting Material: 3-(5-Methylfuran-2-yl)propanal.
Reagents and Conditions:
Final Product: This compound.
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques and equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3,5-Hexadienyl)-5-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like DIBAL.
Substitution: The furan ring and hexadienyl side chain can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at 0°C to room temperature.
Reduction: DIBAL in diethyl ether and toluene.
Substitution: Various electrophiles and nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
(E)-2-(3,5-Hexadienyl)-5-methylfuran has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-2-(3,5-Hexadienyl)-5-methylfuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(5-Methyl-furan-2-yl)-pent-2-en-1-ol
- (E)-5-(5-Methyl-furan-2-yl)-pent-2-enoic acid ethyl ester
- 3-(5-Methylfuran-2-yl)propanal
Uniqueness
(E)-2-(3,5-Hexadienyl)-5-methylfuran is unique due to its specific structural features, such as the hexadienyl side chain and the methyl group on the furan ring. These features confer distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
5159-44-4 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-[(3E)-hexa-3,5-dienyl]-5-methylfuran |
InChI |
InChI=1S/C11H14O/c1-3-4-5-6-7-11-9-8-10(2)12-11/h3-5,8-9H,1,6-7H2,2H3/b5-4+ |
InChI Key |
UXETZHCGPACBOS-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=CC=C(O1)CC/C=C/C=C |
Canonical SMILES |
CC1=CC=C(O1)CCC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15086401.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15086413.png)
![2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15086424.png)
![3-{5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15086425.png)
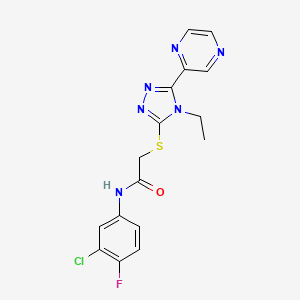
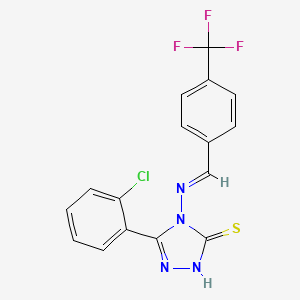
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15086449.png)
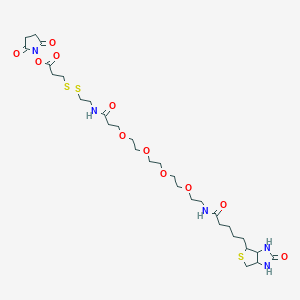
![8-{[2-(Dimethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15086452.png)
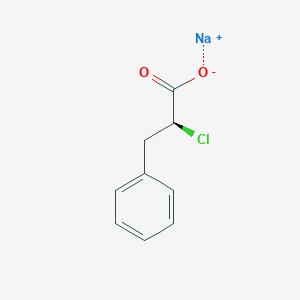
![2-amino-6-benzyl-4-(4-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15086460.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B15086464.png)
